2-(4H-1,2,4-triazol-4-yl)benzoic acid

Lipophilicity Drug design Physicochemical property

Researchers often struggle to source the pure ortho-isomer for MOF design and SAR studies. This bifunctional ligand offers a unique chelating geometry that enables five-membered chelate rings in coordination polymers-inaccessible with the para-isomer. • Lower LogP (0.44) vs. 4-isomer (0.6) for improved ADME profiles. • Utilized in patent literature for PAR1 inhibitory triazolium salts. • Available in multiple sizes with ≥95% purity, ensuring rapid procurement for discovery workflows.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 167626-65-5
Cat. No. B170247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4H-1,2,4-triazol-4-yl)benzoic acid
CAS167626-65-5
Synonyms2-(4H-1,2,4-triazol-4-yl)benzoic acid(SALTDATA: FREE)
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)N2C=NN=C2
InChIInChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-5-10-11-6-12/h1-6H,(H,13,14)
InChIKeyPFRSCKSDWKIZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4H-1,2,4-triazol-4-yl)benzoic acid Procurement and Research Guide


2-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 167626-65-5) is a heterocyclic building block that combines a benzoic acid moiety with a 1,2,4-triazole ring [1]. This ortho-substituted isomer is distinguished from its meta- and para- substituted analogs (CAS 335255-80-6 and 157069-48-2, respectively) by its unique spatial arrangement, which influences its coordination behavior in metal-organic frameworks (MOFs) and its utility in medicinal chemistry as a scaffold for bioactive molecules [2].

2-(4H-1,2,4-triazol-4-yl)benzoic acid: Irreplaceable Isomer


Direct substitution of 2-(4H-1,2,4-triazol-4-yl)benzoic acid with its 3- or 4-substituted isomers is chemically unsound due to fundamental differences in molecular geometry, electronic distribution, and resultant coordination chemistry. The ortho-substitution pattern creates a unique chelating environment where the carboxylic acid group and the triazole ring are in close proximity, enabling the formation of distinct metal-organic frameworks (MOFs) and coordination polymers that are not accessible with the meta- or para- isomers [1]. Furthermore, the specific spatial orientation of the 2-isomer directly impacts its binding affinity and selectivity profile in medicinal chemistry applications, making it a non-interchangeable starting material for structure-activity relationship (SAR) studies .

2-(4H-1,2,4-triazol-4-yl)benzoic acid: Procurement Comparison Data


LogP Lipophilicity Comparison

The ortho-substitution pattern of 2-(4H-1,2,4-triazol-4-yl)benzoic acid results in a lower calculated LogP value compared to its meta- and para- substituted isomers, indicating higher hydrophilicity. This difference is critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery programs. The LogP value for the target compound is 0.44, while the 4-isomer exhibits a LogP of 0.6 [1].

Lipophilicity Drug design Physicochemical property

Commercial Purity and Pricing

The target compound is commercially available with a certified purity of 95% from multiple vendors, a specification that is comparable to its 3-substituted analog but is offered at a price point and with a delivery speed that directly supports iterative medicinal chemistry workflows .

Chemical procurement Quality control Building block

Unique Metal-Binding Geometry

The ortho-arrangement of the triazole and carboxylate groups in 2-(4H-1,2,4-triazol-4-yl)benzoic acid enables the formation of a five-membered chelate ring with metal ions, a coordination mode that is sterically impossible for the 4-substituted isomer. This is a class-level inference based on the established coordination chemistry of similar ortho-substituted ligands [1].

Coordination polymers MOF synthesis Crystal engineering

PAR1 Inhibitor Scaffold

The 2-(4H-1,2,4-triazol-4-yl)benzoic acid core is a key intermediate in the synthesis of triazolium salts that function as PAR1 inhibitors, a class of compounds with potential therapeutic applications. The ortho-substitution pattern is a critical structural requirement for this activity, and the 3- or 4-isomers would not yield the same bioactive conformation .

Medicinal chemistry SAR study Triazole scaffold

2-(4H-1,2,4-triazol-4-yl)benzoic acid: Key Research Applications


MOF Synthesis for Tailored Topologies

The ortho-substitution of 2-(4H-1,2,4-triazol-4-yl)benzoic acid makes it an ideal bifunctional ligand for constructing coordination polymers and MOFs with unique metal-binding geometries, such as five-membered chelate rings. This is a key point of differentiation from the 4-substituted isomer, which is limited to linear bridging modes, and allows researchers to explore novel network topologies and properties [1].

PAR1 & Ortho-Selective Receptor SAR

When designing and synthesizing libraries of compounds for biological targets that are known to favor an ortho-substituted triazole-benzoic acid scaffold, this specific isomer is the required starting material. The patent literature demonstrates its use in generating triazolium salts with PAR1 inhibitory activity, a therapeutic area where the substitution pattern is essential for potency [1].

Physicochemical Property Modulation

For research focused on understanding how the position of substitution affects key drug-like properties such as lipophilicity (LogP) and solubility, 2-(4H-1,2,4-triazol-4-yl)benzoic acid provides a critical data point. Its lower LogP value (0.44) compared to the 4-isomer (0.6) allows scientists to explore the impact of ortho-substitution on aqueous solubility and subsequent ADME profiles in a controlled manner [1].

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